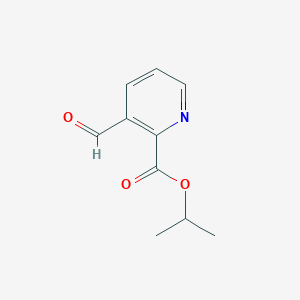

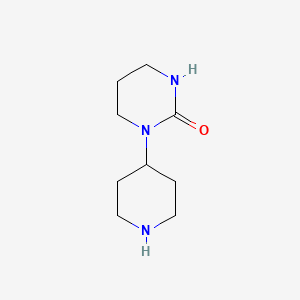

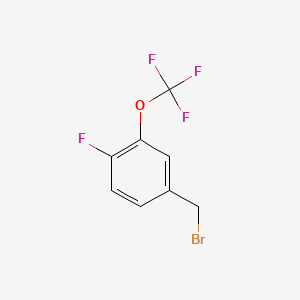

![molecular formula C14H26N2O4 B1315976 4-[(2-エトキシ-2-オキソエチル)アミノ]ピペリジン-1-カルボン酸tert-ブチル CAS No. 177276-49-2](/img/structure/B1315976.png)

4-[(2-エトキシ-2-オキソエチル)アミノ]ピペリジン-1-カルボン酸tert-ブチル

概要

説明

“Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate” is a chemical compound with the empirical formula C14H25NO4 . It is a solid substance and is used in proteomics research .

Synthesis Analysis

The synthesis of this compound has been described in the literature . Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, and a hydrazide derivative were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using X-ray diffraction . The molecule adopts a linear shape with the ethyl acetate moiety adopting a fully extended conformation .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 271.35 . The InChI key for this compound is PQEXLIRUMIRSAL-UHFFFAOYSA-N .科学的研究の応用

Pim-1阻害剤の合成

この化合物は、Pim-1阻害剤の合成における反応物として機能します . Pim-1は、いくつかの癌に関与するセリン/スレオニンキナーゼをコードするプロトオンコジーンです。Pim-1を標的とする阻害剤は、癌治療に潜在的に使用できるため、この用途は医薬品化学研究において重要です。

GPR119アゴニストの開発

これは、選択的GPR119アゴニストの開発に使用されます . GPR119は、グルコース恒常性とエネルギーバランスに関与するGタンパク質共役受容体です。この受容体のアゴニストは、II型糖尿病の治療薬として研究されており、代謝性疾患研究の重要な分野となっています。

有機合成中間体

この化合物は、アミド、スルホンアミド、イミダゾリノンなど、さまざまな有機化合物の合成における構成ブロックとして機能します . これらの中間体は、潜在的な治療特性を持つ新規化合物を生成するために、幅広い用途があります。

抗菌活性のスクリーニング

化学研究では、この化合物の誘導体が、Staphylococcus aureusやEscherichia coliなどの菌株に対する抗菌活性をスクリーニングされています . この用途は、抗生物質耐性の増加の中、新たな抗菌剤の探索において不可欠です。

エナンチオ選択的合成

これは、光還元有機触媒によるアルデヒドのα-ベンジル化などのエナンチオ選択的合成プロセスで使用されます . エナンチオ選択的反応は、医薬品合成において重要な考慮事項である、目的のキラリティを持つ化合物を生成する上で重要です。

作用機序

The mechanism of action of Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate is not fully understood. However, it is believed to act as a substrate for enzymes involved in biochemical and physiological processes, such as those involved in drug metabolism. Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate is also believed to interact with receptors in the body, which leads to changes in the activity of certain enzymes and other proteins.

Biochemical and Physiological Effects

Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate has a wide range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of enzymes involved in drug metabolism, as well as an activating effect on the activity of enzymes involved in the synthesis of peptide derivatives. Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate has also been shown to have an inhibitory effect on the activity of receptors involved in the regulation of physiological processes, such as those involved in the regulation of blood pressure and heart rate.

実験室実験の利点と制限

Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate has a number of advantages and limitations for lab experiments. One of the main advantages of Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate is its versatility, as it can be used in a wide range of biochemical and physiological experiments. Another advantage is its stability, as it is stable at room temperature and is not affected by light or air. However, Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate is also limited in its use, as it can only be used in experiments that involve relatively low concentrations of the compound.

将来の方向性

There are a number of potential future directions for the use of Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate. One potential application is in the development of novel drugs, as Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate can be used as a building block for the synthesis of novel compounds. Another potential application is in the study of the effects of drugs on the body, as Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate can be used as a reagent for the synthesis of peptide derivatives. Additionally, Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate could be used in the study of the regulation of physiological processes, such as those involved in the regulation of blood pressure and heart rate. Finally, Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate could be used in the synthesis of organic compounds, as it is a versatile reagent for the synthesis of organic compounds.

Safety and Hazards

特性

IUPAC Name |

tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-5-19-12(17)10-15-11-6-8-16(9-7-11)13(18)20-14(2,3)4/h11,15H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSVCIPDXWEGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572213 | |

| Record name | tert-Butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177276-49-2 | |

| Record name | tert-Butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

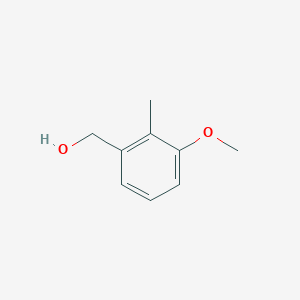

![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)

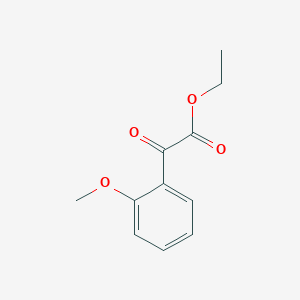

![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)

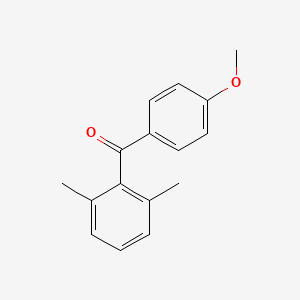

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)

![2,3-Dihydrospiro[indene-1,4'-piperidine]](/img/structure/B1315926.png)

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1315929.png)